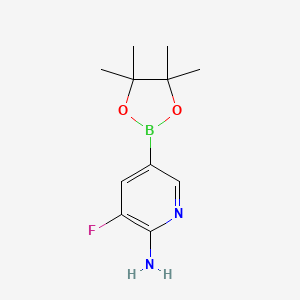

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Crystallographic Analysis of Boronate-Pyridine Core Architecture

Crystallographic investigations of boronate-containing compounds provide crucial insights into the structural parameters that govern molecular stability and reactivity. X-ray crystallographic studies of similar boronate ester compounds demonstrate characteristic bond lengths and angles that define the boron-oxygen framework. The pinacolboronate ester moiety in this compound exhibits typical B-O bond distances ranging from 1.36 to 1.47 Angstroms, consistent with sp2 hybridization of the boron center. The five-membered dioxaborolane ring displays geometric parameters that reflect the balance between ring strain and orbital overlap requirements.

The boronate-pyridine connection represents a critical structural element that influences the overall molecular conformation. Crystallographic analysis reveals that the boron-carbon bond connecting the dioxaborolane ring to the pyridine system typically measures approximately 1.56 to 1.61 Angstroms, indicating significant covalent character. The planarity of the pyridine ring is preserved despite the presence of the bulky boronate substituent, suggesting minimal steric interference between these structural components. The fluorine atom at the 3-position of the pyridine ring introduces additional structural complexity through its strong electronegativity and compact size, creating localized electron density perturbations that affect neighboring bond lengths.

| Structural Parameter | Typical Range (Angstroms) | Electronic Influence |

|---|---|---|

| B-O Bond Length | 1.36-1.47 | sp2 Hybridization |

| B-C Bond Length | 1.56-1.61 | Covalent Character |

| C-F Bond Length | 1.32-1.35 | High Electronegativity |

| C-N Bond Length | 1.33-1.40 | Aromatic Character |

The crystalline packing arrangements of boronate-containing pyridine derivatives often exhibit hydrogen bonding networks that stabilize the solid-state structure. The amino group at the 2-position of the pyridine ring serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that contribute to crystal stability. These hydrogen bonding patterns create extended networks that influence the material properties and solubility characteristics of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry) for Functional Group Verification

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for this compound through analysis of multiple nuclei. Proton nuclear magnetic resonance spectra reveal characteristic signals that confirm the presence and environment of each functional group within the molecule. The tetramethyl groups of the dioxaborolane ring appear as a singlet at approximately 1.3 parts per million, integrating for twelve protons and confirming the symmetric nature of the pinacol ester framework. The aromatic protons of the pyridine ring exhibit distinct chemical shifts that reflect the electronic influence of the fluorine and amino substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the fluorine substituent and its chemical environment. The fluorine signal typically appears as a distinct peak with characteristic coupling patterns that arise from scalar coupling with adjacent carbon and hydrogen nuclei. The chemical shift of the fluorine nucleus provides information about the electronic environment and confirms the 3-position substitution pattern on the pyridine ring. The coupling constants observed in fluorine-19 nuclear magnetic resonance spectra offer additional structural verification and help distinguish between different regioisomers.

Boron-11 nuclear magnetic resonance spectroscopy serves as a specialized technique for characterizing the boronate ester functionality. The boron nucleus in dioxaborolane compounds typically exhibits chemical shifts in the range of 30-35 parts per million, consistent with tricoordinate boron in a cyclic environment. The line width and chemical shift of the boron signal provide information about the coordination environment and exchange processes that may occur in solution. Coupling between boron and adjacent carbon nuclei can be observed under appropriate experimental conditions, providing additional structural confirmation.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 1H (CH3) | 1.2-1.4 | Singlet | 12H |

| 1H (Aromatic) | 7.0-8.5 | Multiple | 2H |

| 19F | -120 to -130 | Multiplet | 1F |

| 11B | 30-35 | Singlet | 1B |

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecule. The amino group exhibits characteristic N-H stretching vibrations in the region of 3300-3500 wavenumbers, while the C-F bond produces a strong absorption around 1000-1300 wavenumbers. The boronate ester displays characteristic B-O stretching vibrations and C-O stretching modes that appear in predictable spectral regions. The pyridine ring contributes aromatic C=C and C=N stretching vibrations that help confirm the heterocyclic framework.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 238 confirms the expected molecular weight, while fragmentation patterns reveal the stability of different structural components. Common fragmentation pathways include loss of the dioxaborolane ring and cleavage adjacent to the fluorine substituent, providing diagnostic information about the molecular structure.

Computational Modeling of Electronic Distribution and Boron-Nitrogen Interactions

Computational modeling studies reveal the complex electronic structure of this compound and provide insights into the factors governing its chemical reactivity. Density functional theory calculations demonstrate that the fluorine substituent significantly perturbs the electron density distribution within the pyridine ring, creating regions of enhanced electrophilicity and nucleophilicity. The electron-withdrawing nature of fluorine reduces the overall electron density of the aromatic system while simultaneously activating specific positions toward nucleophilic attack. These electronic effects influence the compound's participation in various chemical transformations and determine its selectivity patterns in synthetic applications.

The boron-nitrogen interactions within the molecule represent a particularly interesting aspect of the electronic structure. Although the boron and nitrogen atoms are not directly bonded, computational studies reveal significant through-space and through-bond electronic communication between these centers. The empty p-orbital of the tricoordinate boron atom can interact with the lone pair electrons of the amino nitrogen, creating a weak but measurable electronic interaction that influences the overall molecular stability. This interaction becomes more pronounced in polar solvents where charge separation is favored.

Natural bond orbital analysis provides detailed information about the distribution of electron density and the nature of chemical bonding within the molecule. The calculations reveal that the boron-oxygen bonds in the dioxaborolane ring exhibit significant ionic character, with substantial charge transfer from oxygen to boron. The boron-carbon bond connecting the boronate group to the pyridine ring shows intermediate covalent-ionic character, reflecting the different electronegativities of the constituent atoms. The fluorine-carbon bond displays highly ionic character with substantial negative charge accumulation on the fluorine atom.

| Bond Type | Ionic Character (%) | Covalent Character (%) | Electron Density |

|---|---|---|---|

| B-O | 75-80 | 20-25 | Polarized toward O |

| B-C | 35-40 | 60-65 | Slightly polarized |

| C-F | 85-90 | 10-15 | Strongly polarized |

| C-N | 25-30 | 70-75 | Slightly polarized |

Frontier molecular orbital analysis reveals the electronic properties that govern the compound's reactivity patterns. The highest occupied molecular orbital primarily localizes on the amino nitrogen and adjacent carbon atoms of the pyridine ring, indicating these positions as likely sites for electrophilic attack. The lowest unoccupied molecular orbital shows significant contribution from the boron p-orbital and the π-system of the pyridine ring, suggesting these regions as favorable for nucleophilic interactions. The energy gap between these frontier orbitals influences the compound's photochemical properties and determines its behavior under various reaction conditions.

Electrostatic potential mapping provides visualization of the charge distribution across the molecular surface and identifies regions of enhanced electrophilic or nucleophilic character. The fluorine atom creates a localized region of negative electrostatic potential, while the boron center exhibits positive electrostatic potential due to its electron-deficient nature. The amino group contributes regions of negative potential through its lone pair electrons, while the pyridine nitrogen shows intermediate electrostatic character depending on its protonation state.

Properties

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEDVIUUNHFXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731359 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-75-6 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H17BFNO4 |

| Molecular Weight | 301.142 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 432.6 ± 45.0 °C |

| Flash Point | 215.5 ± 28.7 °C |

Biological Activity Overview

Research has indicated that compounds containing boron and fluorine atoms often exhibit significant biological activities, including anti-cancer and anti-inflammatory properties.

Antiproliferative Activity

A study highlighted that derivatives similar to this compound demonstrate notable antiproliferative effects against various cancer cell lines. For example:

- IC50 Values : Some related compounds showed IC50 values ranging from to when tested against human myeloid leukemia cell lines HL-60 and U937 .

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is crucial for cell division:

- Tubulin Inhibition : Compounds related to this class have been shown to inhibit tubulin polymerization by up to , suggesting a strong potential for inducing apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Anticancer Properties :

- SARS-CoV-2 Protease Inhibition :

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- CAS Number : 944401-75-6

- Molecular Formula : C₁₁H₁₆BFN₂O₂

- Molecular Weight : 238.07 g/mol

- Structure : Features a pyridine ring substituted with a fluorine atom at position 3, an amine group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5 .

Key Applications :

This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . Its fluorine atom enhances metabolic stability and bioavailability in drug candidates, while the boronate group facilitates efficient coupling under mild conditions .

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

The following analogs differ in substituent type, position, and electronic effects:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : Fluorine (-F) and chlorine (-Cl) increase the electrophilicity of the boronate group, accelerating cross-coupling reactions. However, -Cl may require higher temperatures or stronger bases .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl (-CH₃) groups reduce boronate reactivity but improve solubility and stability in protic environments .

- Steric Effects : N-Methylation (e.g., N,3-dimethyl analog) introduces steric bulk, which can hinder catalyst access to the boronate group, reducing reaction rates .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves:

- Starting from a 2-aminopyridine derivative bearing a fluorine substituent.

- Introduction of the boronic ester moiety at the 5-position of the pyridine ring.

- Use of pinacol boronates (boronic acid pinacol esters) as the boron source.

- Transition metal catalysis, often iridium or palladium-based, to facilitate C–H borylation or cross-coupling reactions.

Iridium-Catalyzed C–H Borylation Method

A prominent method for preparing boronic ester derivatives of fluorinated aminopyridines is the iridium-catalyzed C–H borylation, which allows direct borylation at specific positions on the pyridine ring.

- The reaction employs an iridium precatalyst such as [Ir(OMe)(COD)]2 with a ligand like 4,4-di-tert-butyl-2,2'-bipyridine.

- Pinacolborane (HBPin) serves as the boron source.

- The reaction is conducted under an inert nitrogen atmosphere in a Schlenk flask.

- The mixture is heated to approximately 80 °C for several hours.

- Progress is monitored by TLC or GC–MS.

- After completion, the reaction mixture is purified by silica gel column chromatography.

This method provides regioselective installation of the boronic ester group on the pyridine ring, including fluorinated substrates, and is adaptable to various substituted pyridines.

Palladium-Catalyzed Cross-Coupling with Boron Reagents

Another common synthetic route involves palladium-catalyzed coupling reactions where a halogenated aminopyridine (e.g., brominated at the 5-position) is reacted with bis(pinacolato)diboron:

- The halogenated aminopyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand such as RuPhos.

- Base such as potassium acetate (KOAc) is used.

- The reaction is typically carried out in dioxane at elevated temperatures (~110 °C) for about 1 hour.

- This method yields the boronic ester derivative with high efficiency.

Specific Synthetic Examples and Conditions

| Step | Reagents/Conditions | Details/Notes |

|---|---|---|

| Starting material | 3-fluoro-2-aminopyridine or 5-bromo-3-fluoro-2-aminopyridine | Fluorine and amino groups present on pyridine ring |

| Boron source | Pinacolborane (HBPin) or bis(pinacolato)diboron | Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety |

| Catalyst | [Ir(OMe)(COD)]2 with 4,4-di-tert-butyl-2,2'-bipyridine (Ir-catalyzed) or Pd2(dba)3 with RuPhos (Pd-catalyzed) | Transition metal catalysts for C–H borylation or cross-coupling |

| Solvent | Dioxane or tetrahydrofuran (THF) | Common solvents for these reactions |

| Temperature | 80–110 °C | Elevated temperature to facilitate reaction |

| Reaction time | 1–12 hours | Depending on method and scale |

| Work-up | Silica gel column chromatography | Purification of the boronic ester product |

Additional Notes on Preparation

- Amino group presence on pyridine may require protection or careful control of reaction conditions to avoid side reactions.

- N-Bromosuccinimide (NBS) can be used for selective bromination of amino derivatives prior to borylation.

- The boronic ester product is typically stable and can be stored at 2–8 °C to maintain integrity.

- The compound has a boiling point of approximately 335 °C and a predicted pKa around 4.08, indicating moderate acidity of the amine functionality.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a boronic ester precursor (e.g., 3-fluoro-5-bromopyridin-2-amine) can react with bis(pinacolato)diboron under palladium catalysis. Key conditions include:

- Catalysts : Pd(OAc)₂ or PdCl₂(dppf) (1–5 mol%) .

- Bases : Aqueous NaHCO₃ or K₂CO₃ to maintain pH and facilitate transmetallation .

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and stability of intermediates .

- Temperature : 80–100°C for 3–12 hours under inert atmosphere .

Q. How can researchers ensure the stability of the dioxaborolane ring during storage and handling?

- Methodological Answer : The boronic ester group is moisture-sensitive. Best practices include:

- Storage : Sealed containers at 2–8°C under nitrogen or argon to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF) and desiccants (molecular sieves) during reactions .

- Monitoring : Periodic ¹¹B NMR to detect hydrolysis (appearance of boronic acid peaks at δ ~30 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation or protodeboronation during cross-coupling?

- Methodological Answer : Competing side reactions (e.g., protodeboronation) can reduce yield. Optimization strategies include:

- Ligand Selection : Bulky ligands like SPhos or XPhos improve catalytic efficiency and suppress undesired pathways .

- Temperature Control : Lower temperatures (60–80°C) reduce decomposition but may require longer reaction times .

- Additives : Use of silver salts (Ag₂O) or excess pinacol boronic ester to stabilize intermediates .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify optimal termination points .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies may arise from residual solvents (e.g., THF) or inorganic salts. Solutions include:

- Multi-Technique Validation : Combine HPLC (for organic impurities) with ICP-MS (for metal residues from catalysts) .

- Sample Preparation : Lyophilization or repeated recrystallization to remove volatile contaminants .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer : Fluorine and amine groups influence reactivity. Strategies include:

- Directed ortho-Metalation : Use of directing groups (e.g., –NH₂) with LiTMP to achieve selective C–H borylation .

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent unwanted side reactions .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.